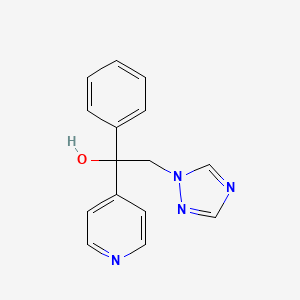
1-phenyl-1-(pyridin-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PHENYL-1-(PYRIDIN-4-YL)-2-(1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-OL is a synthetic organic compound that features a phenyl group, a pyridine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-1-(PYRIDIN-4-YL)-2-(1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-OL typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.
Attachment of the phenyl and pyridine groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and the development of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-PHENYL-1-(PYRIDIN-4-YL)-2-(1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the triazole ring.
Substitution: The phenyl or pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Various halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could yield a deoxygenated compound.
Scientific Research Applications
1-PHENYL-1-(PYRIDIN-4-YL)-2-(1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-OL could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug design and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 1-PHENYL-1-(PYRIDIN-4-YL)-2-(1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-OL would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring, in particular, is known for its ability to form stable complexes with metal ions, which could be relevant in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol: Lacks the pyridine ring.
1-(Pyridin-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol: Lacks the phenyl group.
1-Phenyl-1-(pyridin-4-yl)ethan-1-ol: Lacks the triazole ring.
Properties
Molecular Formula |
C15H14N4O |
|---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
1-phenyl-1-pyridin-4-yl-2-(1,2,4-triazol-1-yl)ethanol |
InChI |
InChI=1S/C15H14N4O/c20-15(10-19-12-17-11-18-19,13-4-2-1-3-5-13)14-6-8-16-9-7-14/h1-9,11-12,20H,10H2 |
InChI Key |
SAQITQKFZDMEHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=NC=N2)(C3=CC=NC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















